molecular formula C5H6ClN3 B14851268 6-Chloro-3,5-dimethyl-1,2,4-triazine

6-Chloro-3,5-dimethyl-1,2,4-triazine

Cat. No.: B14851268
M. Wt: 143.57 g/mol
InChI Key: WVLQVXKALXPXDK-UHFFFAOYSA-N
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Description

6-Chloro-3,5-dimethyl-1,2,4-triazine is a heterocyclic organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom at the 6-position and two methyl groups at the 3 and 5 positions. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5-dimethyl-1,2,4-triazine typically involves the reaction of cyanuric chloride with methylating agents under controlled conditions. One common method includes the following steps:

    Starting Materials: Cyanuric chloride and methylating agents such as dimethyl sulfate or methyl iodide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like chloroform or methanol. The temperature is maintained below 10°C initially and then gradually increased to around 60°C.

    Procedure: Cyanuric chloride is added to the solvent containing the methylating agent. The mixture is stirred at low temperatures, followed by heating to complete the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazines, amides, and other derivatives depending on the nucleophile used .

Scientific Research Applications

6-Chloro-3,5-dimethyl-1,2,4-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-dimethyl-1,2,4-triazine involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atom at the 6-position is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of methyl groups.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains two chlorine atoms and one methoxy group.

    2-Chloro-4,6-diamino-1,3,5-triazine: Features amino groups instead of methyl groups.

Uniqueness

6-Chloro-3,5-dimethyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and robust performance .

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

6-chloro-3,5-dimethyl-1,2,4-triazine

InChI

InChI=1S/C5H6ClN3/c1-3-5(6)9-8-4(2)7-3/h1-2H3

InChI Key

WVLQVXKALXPXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)C)Cl

Origin of Product

United States

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